2-[4-(Methanesulfinyl)-2-methoxyphenyl]imidazo[1,2-a]pyrazine
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Overview
Description
Imidazo[1,2-a]pyrazine, 2-[2-methoxy-4-(methylsulfinyl)phenyl]- is a versatile heterocyclic compound that has garnered significant interest in the fields of organic synthesis and drug development. This compound features a fused bicyclic structure, combining an imidazole ring with a pyrazine ring, and is further substituted with a methoxy group and a methylsulfinyl group on the phenyl ring. Its unique structure imparts a range of chemical and biological properties, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves multicomponent reactions (MCRs), which are efficient and atom-economical methods. One common approach is the iodine-catalyzed three-component condensation reaction. This method involves the reaction of an aryl aldehyde, 2-aminopyrazine, and tert-butyl isocyanide at room temperature, leading to the formation of imidazo[1,2-a]pyrazine derivatives in good yields .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyrazine derivatives often employs similar multicomponent reactions due to their efficiency and scalability. The use of inexpensive and readily available catalysts like iodine further enhances the feasibility of large-scale production .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyrazine derivatives undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Imidazo[1,2-a]pyrazine derivatives have a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyrazine derivatives varies depending on their specific biological activity. For example, anticancer derivatives may inhibit cell proliferation by targeting specific kinases or enzymes involved in cell cycle regulation . The molecular targets and pathways involved can include DNA intercalation, inhibition of topoisomerases, and disruption of microtubule dynamics .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrazine derivatives can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds also feature a fused bicyclic structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[4,5-b]pyridines: These compounds have a different nitrogen position in the fused ring system, which can affect their biological activity and pharmacokinetic properties.
Imidazo[4,5-c]pyridines: Similar to imidazo[1,2-a]pyrazines, these compounds have been shown to possess potent inotropic activity.
Properties
CAS No. |
102362-14-1 |
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Molecular Formula |
C14H13N3O2S |
Molecular Weight |
287.34 g/mol |
IUPAC Name |
2-(2-methoxy-4-methylsulfinylphenyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C14H13N3O2S/c1-19-13-7-10(20(2)18)3-4-11(13)12-9-17-6-5-15-8-14(17)16-12/h3-9H,1-2H3 |
InChI Key |
CXWQTCGUKRMZOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)C)C2=CN3C=CN=CC3=N2 |
Origin of Product |
United States |
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